Chloromaleic acid anhydride

説明

The exact mass of the compound Chloromaleic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4975. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

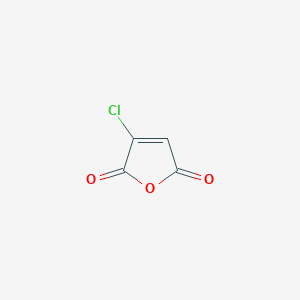

IUPAC Name |

3-chlorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClO3/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAFLQWMOMYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059127 | |

| Record name | 2,5-Furandione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; mp = 10-15 deg C; [Hawley] White solid; [MSDSonline] | |

| Record name | Chloromaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-02-6 | |

| Record name | 3-Chloro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromaleic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7MR0EI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Evolution of Research

Research into chloromaleic acid anhydride (B1165640) has evolved significantly since its early synthesis. A key method for its preparation was detailed in a 1947 patent, which described the chlorination of maleic anhydride to form dichloro-succinic anhydride, followed by dehydrochlorination to yield chloromaleic acid anhydride. google.com This process could be catalyzed by iron salts, such as ferric chloride, to achieve high yields. google.com

Early research quickly identified its potential in polymerization. Studies in the mid-20th century explored its copolymerization with various monomers. For instance, its reaction with styrene (B11656) was investigated to create copolymers. oup.com A notable study in 1971 detailed the copolymerization of chloromaleic anhydride with divinyl ether, which resulted in soluble copolymers of a 1:1 composition. tandfonline.com This work highlighted the potential for creating polymers with specific structures and functionalities, as the resulting copolymers could undergo further reactions like dehydrohalogenation. tandfonline.com These foundational studies established this compound as a key monomer for modifying polymer properties.

Pervasive Roles in Advanced Synthetic Methodologies

Chloromaleic acid anhydride (B1165640) is a pivotal reagent in a variety of advanced synthetic methodologies, primarily due to its reactive nature.

Its electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions. It reacts with dienes like isoprene (B109036) and butadiene to form cyclic dicarboxylic acid anhydrides. google.com These adducts can then be used as precursors for further chemical synthesis. For example, the reaction with tetraphenylcyclopentadienone (B147504) has been used to prepare tetraphenylphthalic anhydride. orgsyn.org

The anhydride functionality allows it to react with nucleophiles to form a range of derivatives. libretexts.org For instance, its reaction with phenylhydrazine (B124118) has been studied to produce isomeric 1-phenyl-3-hydroxy-chloro pyridazinones. scispace.com It also serves as a reagent in the metal hydride reduction of unsymmetrically substituted cyclic anhydrides. chemicalbook.com

Furthermore, chloromaleic acid anhydride is a key component in creating substituted maleic anhydrides. It can undergo radical chain addition-elimination reactions where the chlorine atom is substituted, providing a pathway to 2-alkyl-3-chloromaleic anhydrides and 2,3-dialkylmaleic anhydrides. lookchem.com This versatility makes it an essential starting material for synthesizing a broad spectrum of complex organic molecules.

Significance in Material Science Innovations

Classical and Contemporary Synthesis Routes

The synthesis of chloromaleic acid anhydride is dominated by two principal strategies. The more traditional route involves the modification of maleic anhydride through chlorination to form a saturated intermediate, which is then subjected to dehydrochlorination. A more contemporary approach involves the heterogeneous catalytic oxidation of chlorotoluenes, offering a direct pathway to the desired anhydride.

Chlorination and Dehydrochlorination of Maleic Anhydride

A well-established method for synthesizing this compound involves a two-step process starting from maleic anhydride. This process first converts maleic anhydride into dichlorosuccinic anhydride via chlorination, followed by the elimination of hydrogen chloride to yield the target molecule. google.com This route allows for controlled synthesis, although careful management of reaction conditions is necessary to prevent the formation of unwanted byproducts. google.com

The initial step in this synthetic sequence is the reaction of molten maleic anhydride with gaseous chlorine. google.comgoogle.com This reaction adds chlorine across the double bond of the maleic anhydride molecule to form α,β-dichlorosuccinic anhydride. ethernet.edu.etscribd.com The process is typically conducted at elevated temperatures, often exceeding 140°C, to achieve a practical reaction rate. google.comgoogle.com To enhance the efficiency of the chlorination, the reaction can be carried out under pressure, with pressures of at least ten pounds per square inch being advantageous. google.com This pressurized condition helps to control the reaction, which can otherwise be slow or, under certain high-pressure bomb conditions, proceed with explosive violence. google.com The use of catalysts, such as ferric chloride, can also accelerate the chlorination process. google.com Some dehydrochlorination may occur simultaneously, as evidenced by the formation of hydrogen chloride (HCl) as a byproduct. google.com

The conversion of dichlorosuccinic anhydride to monochloro-maleic anhydride is achieved through catalytic dehydrochlorination. This step involves heating the dichlorosuccinic anhydride at temperatures of 140°C or higher in the presence of a suitable catalyst to eliminate a molecule of HCl. google.com A variety of catalytic systems have been developed for this purpose.

Alkaline earth metal halides google.com

Acyl peroxides google.com

Anhydrides of monocarboxylic acids google.com

Secondary or tertiary amines google.com

The selection of the catalyst is a critical factor in the success of the two-step process, significantly influencing both the yield and purity of the final product. google.com

Achieving a high yield of monochloro-maleic anhydride requires careful control over the reaction parameters to prevent the formation of byproducts. google.com Elevated temperatures can promote further chlorination of the desired product to form trichloro-succinic anhydride, which can then dehydrochlorinate to dichloromaleic anhydride. google.com

To maximize the yield, a two-step process is often preferred over a simultaneous one-step chlorination and dehydrochlorination. google.com This allows for the initial chlorination of maleic anhydride to produce dichlorosuccinic anhydride under controlled conditions, which can be purified before the dehydrochlorination step. google.com The key to high yields lies in the effective use of catalysts for the dehydrochlorination step, with iron salts being particularly effective in avoiding the formation of tarry residues associated with metallic iron. google.com

An illustrative example of this process involved melting maleic anhydride with iron powder, followed by the introduction of gaseous chlorine at 130-140°C. The temperature was then raised to 185-190°C to facilitate the escape of HCl, and the final product was distilled to yield 48% monochloro-maleic anhydride. google.com

Table 1: Reaction Parameters for Monochloro-maleic Anhydride Synthesis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Chlorination Temperature | > 140 °C | To ensure a practicable reaction rate for the addition of chlorine to maleic anhydride. | google.comgoogle.com |

| Chlorination Pressure | ≥ 10 psi (gauge) | To control the reaction and achieve a good yield of dichlorosuccinic anhydride. | google.com |

| Dehydrochlorination Temp. | ≥ 140 °C | To facilitate the elimination of HCl from dichlorosuccinic anhydride. | google.com |

| Catalyst (Dehydrochlorination) | Iron Salts (FeCl₃, Sulfates) | To achieve high yields of pure product and avoid tar formation. | google.com |

| Process Type | Two-step (Chlorination then Dehydrochlorination) | To carefully control the reaction and prevent the formation of over-chlorinated byproducts. | google.com |

Heterogeneous Catalytic Oxidation of Chlorotoluenes

A more direct and contemporary route to this compound involves the heterogeneous catalytic oxidation of chlorotoluenes. idsi.mdcyberleninka.ru This gas-phase reaction presents an alternative pathway that is also explored for the environmentally friendly disposal of chlorinated aromatic compounds. idsi.md The process relies on the selective oxidation of the aromatic ring and the methyl group to form the anhydride functionality.

Central to the catalytic oxidation of chlorotoluenes are oxovanadium-based catalysts. cyberleninka.ru These systems, often supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), demonstrate significant activity and selectivity in converting chlorotoluenes to chloromaleic anhydride. cyberleninka.rudergipark.org.trresearchgate.net The performance of these catalysts can be enhanced by modification with other metal oxides, such as those of molybdenum (Mo), phosphorus (P), or antimony (Sb). akj.azindexcopernicus.com

Research has shown that V-Mo-O/SiO₂ catalysts are effective, achieving a monochlorotoluene conversion of 75–85% with a selectivity for chloromaleic anhydride in the range of 24–32%. dergipark.org.trresearchgate.netresearchgate.net The reaction is typically carried out in the gas phase at temperatures between 370°C and 480°C. cyberleninka.ru The yield of chloromaleic anhydride is sensitive to temperature; it increases to a maximum around 420°C, after which further temperature increases can lead to deeper oxidation and the formation of carbon dioxide. cyberleninka.ru The catalyst's composition, specifically the ratio of the active components like V:Mo or V:P, is a crucial factor in optimizing the yield of the desired product versus other potential products like chlorobenzaldehyde. dergipark.org.trresearchgate.net These catalysts have also shown good reusability for extended periods without significant loss of activity. dergipark.org.trresearchgate.net

Table 2: Performance of Oxovanadium Catalysts in Chlorotoluene Oxidation

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetic Anhydride |

| Acyl Peroxides |

| Alumina |

| Benzoyl Peroxide |

| Carbon Tetrachloride |

| Chlorobenzaldehyde |

| Chlorobenzoic acid |

| This compound |

| Chlorotoluenes |

| Dichloromaleic Anhydride |

| Dichlorosuccinic Anhydride |

| Ferric Chloride |

| Ferric Sulfate |

| Ferrous Sulfate |

| Fumaric Acid |

| Hydrogen Chloride |

| Maleic Acid |

| Maleic Anhydride |

| Molybdenum Oxides |

| Monochloro-maleic Anhydride |

| Phosphorus Oxides |

| Selenium Dioxide |

| Silica |

| Tetraphenylcyclopentadienone (B147504) |

| Tetraphenyldihydrophthalic Anhydride |

| Tetraphenylphthalic Anhydride |

| Thionyl Chloride |

| Toluene |

| Trichloro-succinic Anhydride |

Influence of Catalyst Composition and Reaction Temperature on Yield and Selectivity

The synthesis of chloromaleic anhydride, primarily from maleic anhydride, is highly dependent on both catalyst selection and precise temperature control to achieve desirable yields and selectivity. The process generally involves the chlorination of maleic anhydride to form an intermediate, dichloro-succinic anhydride, which is then dehydrochlorinated. google.comgoogle.com

Catalyst composition is a critical factor. Iron-based catalysts, including iron powder, ferric chloride, and their sulfates, are commonly employed. google.com Anhydrous aluminum chloride is also an effective catalyst for this transformation. google.com The catalyst facilitates both the initial chlorination and the subsequent dehydrochlorination. For instance, one method involves melting maleic anhydride with 0.5% iron powder, followed by the introduction of gaseous chlorine. google.com Another documented approach uses anhydrous aluminum chloride as the catalyst. google.com The choice and activation of the catalyst can steer the reaction towards the desired product; for example, an activated ferric chloride catalyst, prereacted with dichloromaleic anhydride, has been developed specifically to improve the yield of dichloromaleic anhydride, a related but more chlorinated product. google.com

Reaction temperature has a profound effect on the reaction pathway and product distribution. Higher temperatures generally favor the dehydrochlorination step. However, if temperatures are too high, side reactions can occur, including further chlorination of the desired monochloro-maleic anhydride to form products like dichloromaleic anhydride. google.com A common temperature range for producing monochloro-maleic anhydride is between 130-160°C, where the formation of dihalo succinic anhydride and its simultaneous conversion to the final product occur. google.com

To optimize yield and selectivity, a two-stage temperature process can be implemented. This involves a lower temperature chlorination phase to form dichloro-succinic anhydride, followed by a higher temperature phase to induce dehydrochlorination. google.com For example, chlorination can be conducted at approximately 110°C, after which the temperature is raised to 140-150°C to facilitate the removal of hydrogen chloride (HCl). google.com In one-step processes, where chlorination and dehydrochlorination occur simultaneously, careful temperature control is crucial. A reaction at 130-140°C followed by a temperature increase to 185-190°C to drive off HCl resulted in a 48% yield of monochloro-maleic anhydride, though a significant amount of tarry residue was also formed. google.com Increasing the catalyst amount and modifying the temperature profile can improve yields to around 60%. google.com

Alternative synthetic routes also highlight the importance of temperature. In the selective oxidation of chlorotoluenes over oxovanadium catalysts (V-P-O/SiO2 and V-Mo-O/Al2O3), the yield of chloromaleic anhydride is maximized at a specific temperature of 420°C. cyberleninka.ru

The following table summarizes experimental data on the influence of catalysts and temperature on the synthesis of chloromaleic anhydride.

Interactive Data Table: Synthesis of Chloromaleic Anhydride

| Precursor | Catalyst | Catalyst Conc. (% w/w) | Temperature (°C) | Yield (%) | Observations | Source |

|---|---|---|---|---|---|---|

| Maleic Anhydride | Iron Powder | 0.5 | 130-140, then 185-190 | 48 | A considerable quantity of a non-distillable black, tarry substance was formed. | google.com |

| Maleic Anhydride | Iron Powder | 1.0 | 140-150, then 180-190 | 60 | A considerable amount of tarry residue remained. | google.com |

| Maleic Anhydride | Anhydrous AlCl₃ | 2.0 | 140-150 | Good | Reaction stopped when weight gain calculated for monochloro maleic anhydride was reached. | google.com |

| Maleic Anhydride | Anhydrous AlCl₃ | 2.0 | 110 (chlorination), then 140-150 (heating) | High | Two-stage temperature process to separate chlorination and dehydrochlorination steps. | google.com |

| p-Chlorotoluene | V-P-O/SiO₂ | N/A | 420 | 24-32 | Yield of chloromaleic anhydride is maximized at this temperature. | cyberleninka.ru |

Mechanistic Investigations of Synthesis Pathways

The primary pathway for synthesizing chloromaleic anhydride from maleic anhydride involves a two-step mechanism: an addition reaction followed by an elimination reaction. google.comgoogle.com

Addition of Chlorine : The first step is the chlorination of maleic anhydride across its double bond. This reaction results in the formation of an intermediate, dichloro-succinic anhydride. This addition generally proceeds at lower temperatures than the subsequent elimination step. google.com Catalysts such as aluminum chloride are used to facilitate this stage, which can be carried out effectively at temperatures around 75°C or higher. google.com

Dehydrochlorination : The second step is the elimination of a molecule of hydrogen chloride (HCl) from the dichloro-succinic anhydride intermediate. This dehydrochlorination reaction re-forms the carbon-carbon double bond, yielding the final product, monochloro-maleic anhydride. google.com This step requires higher temperatures, typically at least 140°C, in the presence of a catalyst like ferric chloride or aluminum chloride. google.comgoogle.com

At elevated temperatures, these two reactions—chlorination and dehydrochlorination—can occur simultaneously. google.com This can lead to the formation of a mixed product that is difficult to separate. Furthermore, competing side reactions can occur, such as the further chlorination of monochloro-maleic anhydride to produce dichloromaleic anhydride. google.com This underscores the need for careful control over reaction conditions to achieve high selectivity for the desired mono-chlorinated product. google.com

Investigations into related reactions suggest that free-radical chain mechanisms can also be involved, particularly under photo-initiation. acs.orglookchem.com The reaction of benzene (B151609), chlorine, and maleic anhydride, for example, proceeds via a free-radical chain mechanism initiated by light or peroxides. acs.orglookchem.com This involves the dissociation of a chlorine molecule into chlorine atoms, which then initiate a chain reaction. acs.org Similarly, the dehydrochlorination of the intermediate in the primary synthesis pathway can be facilitated by irradiation with ultraviolet light, which may allow the reaction to proceed at lower temperatures (e.g., below 110°C) than purely thermal methods. google.com

Process Intensification and Green Chemistry Principles in Production

The production of chloromaleic anhydride can be analyzed through the lenses of process intensification (PI) and green chemistry to identify opportunities for more sustainable and efficient manufacturing. repec.orgacs.org Process intensification aims to develop safer, more energy-efficient, and cost-effective reactor and separation technologies, while green chemistry focuses on reducing or eliminating hazardous substances throughout a chemical's life cycle. repec.orgresearchgate.net

A key principle of green chemistry is waste prevention. The synthesis of chloromaleic anhydride can generate undesirable byproducts, such as tarry residues and more highly chlorinated compounds. google.com Applying green chemistry principles would involve optimizing catalyst systems and reaction conditions to maximize selectivity towards the desired product, thereby minimizing waste. mdpi.com

Process intensification offers strategies to improve the control and efficiency of the synthesis. The temperature sensitivity of the reaction, with distinct optimal temperatures for chlorination and dehydrochlorination, makes it a candidate for intensified reactor technologies. google.com For example, using continuous flow reactors with distinct temperature zones could allow for the sequential optimization of each reaction step in a single, continuous process. acs.orgresearchgate.net This would offer better control over reaction time and temperature compared to traditional batch reactors, potentially increasing yield and reducing byproduct formation. mdpi.com Microreactors could also be employed to enhance heat management and mixing, further improving process control. epfl.ch

Another green chemistry principle is the use of safer chemicals and reaction conditions. The conventional process uses gaseous chlorine, which is toxic. google.com While direct replacements are challenging, research into alternative halogenation reagents or more efficient catalytic systems that reduce the total amount of chlorine needed would be a green improvement. lookchem.com Furthermore, reducing the energy intensity of the process is a goal of both PI and green chemistry. mdpi.comepfl.ch The use of ultraviolet light to facilitate dehydrochlorination at lower temperatures is an example of a PI approach that could lead to energy savings. google.comresearchgate.net By minimizing the physical footprint of the chemical process and reducing waste and energy consumption, PI and green chemistry principles can guide the development of a more sustainable manufacturing process for chloromaleic anhydride. mdpi.com

Diels-Alder Cycloaddition Chemistry

The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring through the concerted cycloaddition of a conjugated diene and a dienophile. wikipedia.org this compound, with its electron-withdrawing chlorine atom and anhydride functionality, serves as a reactive dienophile in these transformations. kpfu.ru

Reactivity with Conjugated Dienes (e.g., Cyclopentadiene, Anthracene (B1667546), Butadiene)

This compound readily participates in Diels-Alder reactions with a variety of conjugated dienes, including cyclopentadiene, anthracene, and butadiene. google.comchempedia.inforesearchgate.net The presence of electron-withdrawing groups on the dienophile, such as in chloromaleic anhydride, generally enhances the reaction rate in normal-demand Diels-Alder reactions. kpfu.rumasterorganicchemistry.com

The reaction with cyclopentadiene is a classic example, yielding a bicyclic adduct. unwisdom.org This reaction is typically rapid, sometimes proceeding exothermically upon mixing the reactants. unwisdom.org Similarly, the reaction with anthracene produces a characteristic adduct, where the cycloaddition occurs across the 9 and 10 positions of the anthracene ring. iitk.ac.inmnstate.eduwikipedia.orgvernier.com The reaction with 1,3-butadiene also proceeds to form a cyclohexene (B86901) derivative, which can subsequently be used in further synthetic transformations. odinity.comupenn.edu

| Conjugated Diene | Reaction Description | Key Product Feature |

|---|---|---|

| Cyclopentadiene | Forms a bicyclic adduct. unwisdom.org | Norbornene derivative |

| Anthracene | Addition occurs at the 9,10-positions. iitk.ac.inmnstate.eduwikipedia.orgvernier.com | 9,10-dihydroanthracene derivative iitk.ac.in |

| Butadiene | Forms a substituted cyclohexene ring. odinity.comupenn.edu | Cyclohexene-1,2-dicarboxylic anhydride derivative |

Regioselectivity and Stereochemical Outcomes in Adduct Formation

When an unsymmetrical diene reacts with an unsymmetrical dienophile like chloromaleic anhydride, the formation of constitutional isomers, known as regioisomers, is possible. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction favors the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com This can be predicted by considering the resonance structures of the reactants. masterorganicchemistry.comjocse.org

The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org For cyclic dienophiles like chloromaleic anhydride, this leads to specific stereochemical outcomes in the adduct. masterorganicchemistry.com The reaction can produce two diastereomeric products: the endo and exo adducts. libretexts.org In many cases, the endo product is kinetically favored due to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene in the transition state. libretexts.org However, the exo product is often the thermodynamically more stable isomer. libretexts.org The choice of solvent can also influence the selectivity of the reaction, with polar solvents sometimes enhancing the preference for one isomer over another. mdpi.comresearchgate.netdntb.gov.ua

Intra- and Intermolecular Cycloadditions

This compound can participate in both intramolecular and intermolecular Diels-Alder reactions. Intermolecular reactions, which occur between two separate molecules (the diene and the dienophile), are the more common type. nih.gov These reactions are fundamental in synthesizing a vast array of cyclic compounds. nih.gov

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are powerful tools for constructing complex polycyclic systems in a single step. masterorganicchemistry.com These reactions are particularly efficient when they lead to the formation of five or six-membered rings in addition to the newly formed cyclohexene ring. masterorganicchemistry.com The feasibility and outcome of an intramolecular Diels-Alder reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile moieties. masterorganicchemistry.com

Condensation Reactions with Substituted Propenylbenzenes

Chloromaleic anhydride can undergo condensation reactions with substituted propenylbenzenes, such as isosafrole and isoeugenol. acs.orgacs.org This reaction typically involves heating the reactants in a solvent like xylene, leading to the elimination of hydrogen chloride and the formation of a new cyclic product. acs.org

The condensation of chloromaleic anhydride with substituted propenylbenzenes results in the formation of dihydronaphthalene derivatives. acs.org Specifically, these reactions yield derivatives of 3-methyl-3,4-dihydronaphthalene-1,2-dicarboxylic acid anhydride. acs.org For instance, the reaction with isosafrole produces 6,7-methylenedioxy-3-methyl-3,4-dihydronaphthalene-1,2-dicarboxylic acid anhydride. acs.org These types of reactions provide a synthetic route to polycyclic aromatic structures. nih.gov

| Substituted Propenylbenzene | Resulting Dihydronaphthalene Derivative | Reference |

|---|---|---|

| Isosafrole | 6,7-Methylenedioxy-3-methyl-3,4-dihydronaphthalene-1,2-dicarboxylic acid anhydride | acs.org |

| Isoeugenol | 6-Methoxy-7-hydroxy-3-methyl-3,4-dihydronaphthalene-1,2-dicarboxylic acid anhydride | acs.org |

| 2-Ethoxy-4-propenylphenol | 6-Ethoxy-7-hydroxy-3-methyl-3,4-dihydronaphthalene-1,2-dicarboxylic acid anhydride | acs.org |

Nucleophilic Acyl Substitution Pathways

Acid anhydrides, including this compound, are reactive towards nucleophiles and undergo nucleophilic acyl substitution. libretexts.orgvanderbilt.edu This class of reactions involves the addition of a nucleophile to one of the carbonyl carbons, followed by the elimination of a leaving group. masterorganicchemistry.comkhanacademy.org The reactivity of acid anhydrides is generally greater than that of esters and amides but less than that of acid chlorides. vanderbilt.edu

The general mechanism proceeds through a tetrahedral intermediate. vanderbilt.edu The incoming nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. The carbonyl group then reforms by expelling a carboxylate as the leaving group. libretexts.org

Aminolysis Reactions for Amide Formation

The reaction of this compound with amines, known as aminolysis, results in the formation of amides through a nucleophilic acyl substitution mechanism. google.comsci-hub.box The process is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This attack forms a tetrahedral intermediate. nih.gov Subsequently, the ring opens, breaking the acyl-oxygen bond and yielding a chloromaleamic acid derivative.

Alcoholysis Reactions for Ester Formation

Alcoholysis of this compound involves the ring-opening reaction with an alcohol to produce a monoester of chloromaleic acid. nih.gov This reaction is a form of nucleophilic acyl substitution where the alcohol acts as the nucleophile. researchgate.net The mechanism of alcoholysis, particularly when catalyzed, can proceed through two primary pathways: general base catalysis and nucleophilic catalysis. researchgate.netresearchgate.net

In the general base catalysis pathway, a base (such as a tertiary amine) activates the alcohol by deprotonating it, increasing its nucleophilicity. The resulting alkoxide then attacks a carbonyl carbon of the anhydride. researchgate.netresearchgate.net In the nucleophilic catalysis pathway, a nucleophilic catalyst, often a chiral amine, directly attacks the anhydride to form a highly reactive acylammonium intermediate. researchgate.netresearchgate.net This intermediate is then attacked by the alcohol, leading to the ester product and regeneration of the catalyst. researchgate.netresearchgate.net The reaction of anhydrides with alcohols is generally slower than with acid chlorides and may require warming to proceed efficiently. cdnsciencepub.com

Hydride Reduction Mechanisms (e.g., NaBH₄, LiAlH₄)

This compound can be reduced by metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) to yield lactones. stackexchange.com The reaction is not a simple reduction of a carbonyl group but a more complex process involving nucleophilic acyl substitution followed by reduction.

The mechanism proceeds in two main stages:

Nucleophilic Acyl Substitution : A hydride ion (H⁻) from the reducing agent attacks one of the carbonyl carbons. This is an addition-elimination process where the anhydride ring is opened, forming an intermediate carboxylate-aldehyde. qiboch.comyoutube.comresearchgate.net

Reduction of the Intermediate : The newly formed aldehyde carbonyl is more reactive than the starting anhydride and is immediately reduced by a second equivalent of the hydride reagent to a primary alcohol. youtube.comresearchgate.net This alcohol then undergoes intramolecular cyclization to form the final lactone product.

Both LiAlH₄ and NaBH₄ are capable of reducing anhydrides, though LiAlH₄ is a much stronger reducing agent. nih.gov The reduction of chloromaleic anhydride with these reagents is highly regioselective, a topic detailed in the following section.

Regioselectivity in Unsymmetrical Cyclic Anhydrides upon Nucleophilic Attack

As an unsymmetrical cyclic anhydride, chloromaleic anhydride presents two distinct electrophilic carbonyl carbons for nucleophilic attack. The choice of which carbonyl is attacked is known as regioselectivity and is governed by a combination of electronic and steric factors.

In the case of hydride reductions, studies have shown that the reaction proceeds with a high degree of regioselectivity, favoring attack at the more sterically hindered carbonyl group—the one adjacent to the chlorine atom. stackexchange.com This counterintuitive result is explained by electronic effects, specifically the "bridging" effect or chelation. The chlorine atom, with its lone pairs of electrons, can coordinate with the metal cation (Li⁺ from LiAlH₄ or Na⁺ from NaBH₄) present in the reaction medium. This chelation activates the adjacent carbonyl group, making it more electrophilic and directing the nucleophilic hydride attack to that site, despite the greater steric hindrance.

| Reducing Agent | Product Ratio (Lactone from C=O near Cl : Lactone from C=O near H) | Reference |

|---|---|---|

| LiAlH₄ | 90 : 10 | stackexchange.com |

| NaBH₄ | 87 : 13 | stackexchange.com |

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). While this reaction is common for certain classes of carboxylic acids, such as β-keto acids, it is less straightforward for α,β-unsaturated systems like chloromaleic acid and its derivatives. researchgate.net

Tertiary Amine-Catalyzed Decarboxylation Dynamics

The decarboxylation of α,β-unsaturated carboxylic acids and their derivatives is not a widely reported reaction under simple conditions. However, tertiary amines can play a role in related transformations. In the case of maleic anhydride, tertiary amines are known to induce resinification, even in catalytic amounts, rather than a clean decarboxylation. google.com For other α,β-unsaturated systems, tertiary amines can act as ligands or catalysts in more complex, often metal-catalyzed or photocatalyzed, decarboxylative coupling reactions. researchgate.net In these mechanisms, the amine does not typically induce direct decarboxylation but may stabilize a catalytic species or participate in the formation of a reactive intermediate that subsequently undergoes decarboxylation upon receiving energy, for example, from light. researchgate.net Specific studies detailing the direct tertiary amine-catalyzed decarboxylation of this compound are not prominent in the surveyed literature.

Hydrolytic Transformations and Equilibrium Dynamics

The hydrolysis of chloromaleic anhydride is a rapid reaction in the presence of water, leading to the formation of its corresponding dicarboxylic acid, chloromaleic acid. google.com This process is a characteristic reaction of most acid anhydrides.

The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, which leads to the opening of the anhydride ring to form the diacid product. The reaction is reversible, but the equilibrium strongly favors the formation of the more stable diacid, especially in aqueous solutions. For the closely related maleic anhydride, the equilibrium constant at 25°C is approximately 10⁴, indicating a strong preference for the hydrolyzed product. The hydrolysis is slow in humid air but fast in bulk water. For maleic anhydride exposed to an atmosphere with 96% relative humidity, complete hydrolysis to maleic acid occurs in about 21 hours at 22°C. The presence of the neighboring carboxylic acid group in the hydrolyzed product can catalyze the reverse reaction (cyclization back to the anhydride), particularly when it is ionized to a carboxylate. rsc.org

Conversion to Chloromaleic Acid

This compound readily undergoes hydrolysis to form chloromaleic acid. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring. The acid obtained from this hydrolysis has the maleic configuration, which can be confirmed by the reformation of the anhydride upon heating. rsc.org The hydrolysis of the anhydride to the corresponding acid is a key reaction, as it is often the first step in more complex transformations. google.com For instance, the resulting chloromaleic acid can act as a precursor in various syntheses, sometimes reacting as if it were acetylenedicarboxylic acid due to its propensity to eliminate hydrogen chloride. archive.org

The conversion is a fundamental reaction of cyclic anhydrides. The mechanism involves the opening of the anhydride ring to yield a dicarboxylic acid. google.com This process is typically straightforward and occurs under aqueous conditions.

Radical Reactions and Mechanistic Considerations

This compound can participate in radical reactions, a characteristic that expands its synthetic utility. These reactions often proceed via a free-radical chain mechanism, which can be initiated by light or peroxide catalysts and is inhibited by the presence of molecular oxygen. lookchem.com

One notable example is the interception reaction involving benzene, chlorine, and chloromaleic anhydride. lookchem.com The proposed mechanism for this type of reaction involves the photo- or peroxide-induced dissociation of a chlorine molecule into chlorine atoms. These atoms can then attack the benzene ring, forming a chlorocyclohexadienyl radical. This radical is subsequently intercepted by chloromaleic anhydride. The resulting radical can then react with a chlorine molecule to yield the final product and regenerate a chlorine atom, thus propagating the chain reaction. lookchem.com

The addition of resonance-stabilized radicals to maleic anhydride has been observed, which supports a mechanism where the initial radical attack is on the benzene ring rather than the maleic anhydride itself. lookchem.com

Furthermore, studies on the radical-induced polymerization of cyclic ethers have shown that chloromaleic anhydride, being electrophilic, can participate in these reactions, unlike less electrophilic derivatives such as citraconic anhydride. iupac.org This highlights the influence of the chloro-substituent on the reactivity of the anhydride in radical processes. The free-radical alkylation of 2,3-dichloromaleic anhydride has also been explored as a method for synthesizing substituted maleic anhydrides, demonstrating the versatility of radical pathways in modifying the maleic anhydride core. lookchem.com

The study of radical reactions provides insight into the formation of various adducts and copolymers. Mechanistic studies, including the trapping and detection of short-lived radical intermediates, are crucial for understanding these complex reaction pathways. chimia.ch

Polymerization and Copolymerization Dynamics Involving Chloromaleic Acid Anhydride

Cyclocopolymerization Studies

Cyclocopolymerization is a significant reaction pathway for chloromaleic acid anhydride (B1165640), particularly with comonomers capable of forming cyclic structures within the polymer backbone.

Chloromaleic acid anhydride readily copolymerizes with divinyl ether to yield soluble copolymers. acs.org Investigations into this reaction have shown the formation of a 1:1 compositional copolymer, irrespective of the initial monomer feed ratio. This stoichiometry suggests a highly regular and alternating insertion of the two monomer units. The polymerization proceeds via a cyclization process where the divinyl ether units form the backbone of the polymer chain, incorporating the chloromaleic anhydride into a bicyclic structure. acs.org The resulting polymer is notably devoid of any residual unsaturation, indicating an efficient cyclization mechanism during the propagation step. acs.org

The process is believed to occur through a stepwise cyclization, which influences the stereochemistry of the resulting polymer. acs.org This controlled incorporation of monomers leads to a well-defined polymeric architecture.

The structure of the copolymer formed from this compound and divinyl ether has been proposed to be bicyclic. acs.org In this structure, the polymer backbone is exclusively composed of divinyl ether units. Spectroscopic analysis, particularly infrared spectroscopy, confirms the absence of residual double bonds, which would typically be observed at 1600 cm⁻¹ or 850 cm⁻¹. acs.org Functional group analyses and oscillometric titrations have been employed to confirm the 1:1 composition of the copolymer. acs.org

To further validate the proposed structure, the copolymer can be subjected to a series of chemical modifications. For instance, oxidation of the hydrolyzed and dehydrohalogenated copolymer yields the corresponding vic-diol copolymer. The molecular weight of this vic-diol copolymer does not significantly decrease upon cleavage with periodic acid, providing strong evidence for the proposed bicyclic structure where the divinyl ether units form a continuous backbone. acs.org

The cyclocopolymers of this compound and divinyl ether are amenable to post-polymerization modifications, a key example being dehydrohalogenation. acs.org This reaction is facilitated by the specific stereochemistry of the copolymer. The ease with which the copolymers undergo dehydrohalogenation suggests that the hydrogen and chlorine atoms on the anhydride unit are in a trans configuration. acs.org This arrangement is a direct consequence of the stepwise cyclization mechanism during polymerization. acs.org

The dehydrohalogenation process can be achieved by treating the copolymer with a base, such as aqueous sodium hydroxide. This treatment results in the elimination of hydrogen chloride and the formation of a new double bond within the anhydride ring structure. Chlorine analysis of the copolymers after this treatment indicates a high degree of chlorine elimination, typically between 92-98%. acs.org

Table 1: Composition of this compound (CMA) and Divinyl Ether (DVE) Copolymers

| Mole Fraction CMA in Feed | Mole Fraction CMA in Copolymer |

| 0.20 | 0.51 |

| 0.33 | 0.50 |

| 0.50 | 0.49 |

| 0.67 | 0.52 |

| 0.80 | 0.51 |

Alternating Copolymerization Regimes

This compound, being an electron-poor monomer, has a strong tendency to form alternating copolymers with electron-donating monomers. This behavior is analogous to that of maleic anhydride. The mechanism often involves the formation of a charge-transfer complex (CTC) between the electron-accepting this compound and the electron-donating comonomer. This complex can then participate in the polymerization, leading to a strictly alternating sequence of monomer units in the polymer chain.

The formation of these CTCs can influence the kinetics and stereochemistry of the copolymerization. The alternating nature of the copolymers is often observed over a wide range of monomer feed compositions, which is a hallmark of this polymerization mechanism.

Radical-Induced Cationic Polymerization

While typically involved in radical copolymerizations, the electrophilic nature of this compound allows for its participation in polymerization mechanisms with cationic characteristics, particularly when initiated by radicals.

The electrophilicity of the double bond in this compound, enhanced by the electron-withdrawing effects of both the anhydride group and the chlorine atom, is a crucial factor in its polymerization behavior. In radical-initiated systems, the interaction of a radical with the monomer can lead to the formation of a radical species that possesses cationic character. researchgate.net This can occur through the conversion of an initially formed radical into a conjugated radical with cationic properties. researchgate.net

This radical with cationic character can then initiate the cationic polymerization of a suitable monomer or participate in propagation steps that have cationic intermediates. The failure of certain amine-containing redox catalyst systems to promote the polymerization of maleic anhydride has been attributed to the trapping of cationic intermediates, suggesting their presence in radical-induced polymerization. researchgate.net Given that this compound is even more electrophilic than maleic anhydride, the propensity to form such cationic intermediates is expected to be significant. This pathway allows for polymerization under conditions that might not typically support conventional cationic polymerization, broadening the scope of polymers that can be synthesized from this monomer.

Initiator Systems and Their Impact on Polymerization Kinetics

Commonly used initiators for related maleic anhydride systems, which are also applicable to this compound, include azo compounds and peroxides.

Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. It decomposes at a controlled rate, typically around 60-70°C, to produce two cyanoisopropyl radicals and a molecule of nitrogen gas. This predictable decomposition rate makes it suitable for kinetic studies. cmu.edu

Peroxide Initiators: Benzoyl peroxide (BPO) is another common thermal initiator. It is often used in grafting reactions, such as in the preparation of chlorinated maleic anhydride-grafted polypropylene (B1209903), where it initiates the reaction in a carbon tetrachloride solvent. researchgate.net The choice of peroxide can be critical; for instance, in maleic anhydride grafting onto other polymers, the initiator concentration directly impacts the grafting degree. Initially, a higher initiator concentration leads to a higher concentration of radicals and thus a higher percent grafting. However, excessively high concentrations can also lead to side reactions like chain scission or crosslinking, which can negatively affect the final properties of the material. nih.gov

The impact of different initiator systems on the polymerization of maleic anhydride (as a proxy for this compound) is summarized in the table below.

| Initiator System | Typical Monomers | Polymerization Type | Key Kinetic Impacts |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Styrene (B11656), Maleic Anhydride | Free-Radical Copolymerization | Provides controlled initiation at moderate temperatures (e.g., 60°C); initiator concentration is typically kept low relative to the chain transfer agent in controlled polymerizations like RAFT to minimize termination events. cmu.edu |

| Benzoyl Peroxide (BPO) | Maleic Anhydride, Polypropylene | Free-Radical Grafting | Effective for grafting onto polymer backbones; the degree of chlorination and grafting is highly dependent on BPO concentration, reaction time, and temperature. researchgate.net |

| Stannous Chloride (SnCl₂) | Styrene, Maleic Anhydride | Charge-Transfer Copolymerization | Acts as an electron donor to form a charge-transfer complex with the anhydride, initiating polymerization at lower temperatures (30-60°C); the system exhibits a specific activation energy of 23.8 kJ/mol. epa.gov |

Development of Novel Polymeric Architectures

The introduction of this compound into polymer chains allows for the development of novel polymeric architectures with tailored properties. The reactive anhydride group serves as a versatile handle for creating complex structures such as graft and block copolymers.

Graft Copolymers:

A significant application of this compound's reactivity is in the creation of graft copolymers. By grafting this functional monomer onto a pre-existing polymer backbone, the properties of the original polymer can be substantially modified. A key example is the synthesis of chlorinated maleic anhydride-grafted polypropylene (Cl-PP-g-MAH). researchgate.net This process aims to increase the polarity of non-polar polypropylene, thereby improving its utility in applications like adhesives, coatings, and composites. researchgate.net

The synthesis is typically carried out via a free-radical polymerization mechanism. The process involves:

Dissolving maleic anhydride grafted polypropylene (PP-g-MAH) in a solvent such as carbon tetrachloride.

Using an initiator, like benzoyl peroxide (BPO), to generate radicals.

Introducing chlorine gas, which reacts with the polymer backbone and/or the grafted anhydride units.

The reaction conditions, including temperature, time, and initiator concentration, are optimized to maximize the degree of chlorination and grafting while minimizing undesirable side reactions like polymer chain scission. researchgate.net This modification results in a material with enhanced surface tension and better performance characteristics compared to the ungrafted polypropylene. researchgate.net

Block Copolymers:

The synthesis of well-defined block copolymers containing anhydride functionalities represents another avenue for creating novel architectures. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully used to control the copolymerization of styrene and maleic anhydride, yielding block copolymers with low polydispersity. cmu.edursc.org This methodology is directly applicable to this compound.

In a typical RAFT synthesis, a macromolecular chain transfer agent (macro-RAFT agent) is used to initiate the growth of a second block. For instance, a polyolefin-based RAFT agent can be used to grow a subsequent block of poly(styrene-co-chloromaleic anhydride). This allows for the creation of novel polyolefin-based block copolymers that can act as blend compatibilizers or adhesion promoters for polyolefin coatings on polar substrates. cmu.edu The ability to create well-defined alternating segments of an electron-donating monomer (like styrene) and an electron-accepting monomer (like this compound) is a key advantage of these controlled radical polymerization techniques. rsc.org

The table below summarizes different polymeric architectures developed using maleic anhydride and its chlorinated derivatives.

| Polymeric Architecture | Monomers/Polymers Involved | Synthetic Strategy | Key Structural Feature |

|---|---|---|---|

| Graft Copolymer | Chlorinated Maleic Anhydride, Polypropylene | Free-Radical Grafting | A non-polar polypropylene backbone with polar, chlorinated anhydride grafts, enhancing surface properties. researchgate.net |

| Diblock Copolymer | Poly(ethylene-co-butylene), Styrene, Maleic Anhydride | RAFT Polymerization | A polyolefin block connected to a poly(styrene-co-maleic anhydride) block, creating an amphiphilic structure. cmu.edu |

| Block Copolymer with Alternating Segments | Styrene, Maleic Anhydride, Polystyrene | RAFT Polymerization | A well-defined block consisting of alternating styrene and maleic anhydride units attached to a polystyrene block. rsc.org |

Derivatives and Structure Activity Relationships in Chloromaleic Acid Anhydride Chemistry

Synthesis and Characterization of Functionalized Chloromaleic Acid Anhydride (B1165640) Analogs

The synthesis of chloromaleic acid anhydride itself is often achieved through the halogenation of maleic anhydride. One established method involves the reaction of molten maleic anhydride with gaseous chlorine in the presence of a catalyst, such as anhydrous aluminum chloride. The temperature of this reaction is a critical parameter; for instance, maintaining a temperature in the range of 130-160°C favors the formation of monochloro maleic anhydride. In this process, a dihalo succinic anhydride intermediate is formed, which then undergoes dehydrohalogenation. google.com

Functionalized analogs of this compound can be prepared through various synthetic routes, often starting from maleic anhydride. For example, maleimide (B117702) derivatives, which are structurally related to maleic anhydride, can be synthesized by treating maleic anhydride with amines, followed by dehydration. This approach has been utilized to create a new class of liquid crystalline materials, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates. The synthesis begins with the reaction of 4-aminophenol (B1666318) with maleic anhydride to form 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione. This intermediate is then reacted with various 4-alkoxybenzoic acids to yield the final products.

The characterization of these analogs relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in identifying key functional groups. For instance, the characteristic anhydride C=O stretching vibrations appear as two distinct bands. In maleic anhydride-acrylonitrile copolymers, these are observed at 1850 and 1782 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In the ¹H NMR spectrum of a maleic anhydride-acrylonitrile copolymer, the maleic protons (CH) exhibit a peak centered around 3.3 - 4.0 ppm. For the liquid crystalline derivatives mentioned above, ¹H and ¹³C NMR spectroscopy, along with elemental analysis and mass spectrometry, are used to confirm their molecular structures.

Below is a table summarizing the synthesis and characterization of a representative functionalized analog.

| Analog | Synthesis Method | Key Characterization Data |

| 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(hexyloxy)benzoate | Two-step synthesis: 1) Reaction of 4-aminophenol with maleic anhydride. 2) Esterification with 4-(hexyloxy)benzoic acid. | ¹H NMR (300 MHz, CDCl₃): δ 0.73–0.80 (t, 3H, CH₃), 1.22–1.43 (m, 6H, CH₂(CH₂)₃CH₃), ...¹³C NMR (75 MHz, CDCl₃): δ 14.0 (CH₃), 23.8, 25.6, 29.57, 31.0, 68.2 (CH₂), ...IR (KBr): ν 3041 (=C-H), 2928 (-C-H), 1686, 1729 (C=O) cm⁻¹ |

Comparative Reactivity Studies with Other Halogenated Maleic Anhydrides (e.g., Bromomaleic Anhydride, Dichloromaleic Anhydride)

The reactivity of this compound is significantly influenced by the presence of the chlorine atom. To understand these effects, comparative studies with other halogenated maleic anhydrides, such as bromomaleic anhydride and dichloromaleic anhydride, are crucial. These compounds serve as dienophiles in Diels-Alder reactions, a class of reactions that are sensitive to the electronic nature of the reactants.

The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the double bond in the anhydride ring, making them more reactive dienophiles compared to unsubstituted maleic anhydride. The reactivity is expected to correlate with the electronegativity and number of halogen atoms.

A study on the reaction of various substituted maleic acids with Cr²⁺ provides some insight into their relative reactivities, showing the trend: chloromaleic > dichloromaleic. However, this is not a Diels-Alder reaction and may involve different mechanistic pathways.

To illustrate a potential comparative study, the following hypothetical data table outlines the type of information that would be gathered.

| Halogenated Maleic Anhydride | Reaction with Cyclopentadiene (Hypothetical) | Relative Rate Constant (k_rel) | Product Yield (%) |

| Bromomaleic Anhydride | Diels-Alder Cycloaddition | 1.2 | 85 |

| Chloromaleic Anhydride | Diels-Alder Cycloaddition | 1.5 | 90 |

| Dichloromaleic Anhydride | Diels-Alder Cycloaddition | 2.0 | 95 |

Influence of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the maleic anhydride ring profoundly impact both the reactivity and selectivity of its reactions. In the case of halogenated derivatives, the primary influence is the inductive electron-withdrawing effect of the halogen atom(s).

This electron-withdrawing effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In a normal-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, a lower LUMO energy of the dienophile leads to a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO. This smaller energy gap results in a stronger orbital interaction and a lower activation energy for the reaction, thus increasing the reaction rate.

Therefore, the presence of one or more chlorine atoms in chloromaleic anhydride and dichloromaleic anhydride, respectively, makes them more reactive dienophiles than unsubstituted maleic anhydride. The greater the electron-withdrawing effect, the more reactive the dienophile. Consequently, dichloromaleic anhydride is expected to be more reactive than chloromaleic anhydride.

Substituents can also influence the regioselectivity and stereoselectivity of the reaction. For instance, in Diels-Alder reactions with unsymmetrical dienes, the halogen substituent can direct the orientation of the addition. The stereoselectivity, particularly the preference for the endo or exo product, can also be affected by steric and electronic interactions involving the substituent.

The following table summarizes the expected influence of halogen substituents on the reactivity of maleic anhydride derivatives in Diels-Alder reactions.

| Substituent | Electronic Effect | Influence on LUMO Energy | Expected Effect on Reactivity |

| -H | Neutral | Reference | Baseline |

| -Br | Inductive Electron-Withdrawing | Lowered | Increased |

| -Cl | Inductive Electron-Withdrawing | Lowered (more than Br) | Increased (more than Bromo) |

| -Cl, -Cl | Strong Inductive Electron-Withdrawing | Significantly Lowered | Significantly Increased |

Mechanistic Divergences in Derivative Transformations

While many reactions of this compound and its derivatives proceed through well-established mechanisms, such as the concerted pericyclic mechanism of the Diels-Alder reaction, the presence of the halogen substituent can introduce mechanistic divergences.

For example, in nucleophilic substitution reactions at the carbonyl carbons of the anhydride, the electron-withdrawing chlorine atom can enhance the electrophilicity of these carbons, potentially accelerating the reaction rate compared to unsubstituted maleic anhydride.

Furthermore, the halogen atom can itself be a site of reaction or can influence the stability of intermediates. In certain reactions, the possibility of elimination reactions involving the chlorine and the adjacent hydrogen atom could lead to different products than those observed with non-halogenated analogs.

The mechanism of copolymerization involving maleic anhydride derivatives has been a subject of study. For instance, the copolymerization of styrene (B11656) and maleic anhydride has been investigated, with evidence suggesting the penultimate unit model as a descriptor for the chain growth process. The introduction of a chlorine atom onto the maleic anhydride ring could influence the electronic and steric environment of the propagating radical, potentially altering the copolymerization kinetics and the properties of the resulting polymer.

Computational and Theoretical Investigations of Chloromaleic Acid Anhydride

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a class of computational methods based on quantum mechanics principles, without the use of experimental data for parametrization. These "first-principles" calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule. For chloromaleic acid anhydride (B1165640), ab initio methods, such as Hartree-Fock (HF) theory, are employed to predict its equilibrium geometry, including bond lengths and angles.

These calculations can establish the foundational geometric parameters of the molecule. For instance, the method would be used to calculate the coordinates of each atom in three-dimensional space, leading to a stable, low-energy structure. Key parameters that would be determined include the lengths of the C=C double bond, the C-Cl bond, the C-O and C=O bonds within the anhydride ring, and the bond angles that define the planarity and ring strain of the five-membered ring. The total electronic energy and dipole moment are also primary outputs of these calculations, providing a basis for understanding the molecule's stability and polarity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a multi-electron system to its energy, providing a balance between accuracy and computational cost. DFT studies on chloromaleic acid anhydride reveal detailed information about its electronic structure. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties.

A DFT analysis provides a comprehensive picture of the electron distribution. The presence of the chlorine atom and the two carbonyl groups, both being electron-withdrawing, significantly influences the electronic environment of the carbon-carbon double bond. This results in a polarized molecule, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative potential (electron-rich), typically around the carbonyl oxygen atoms, and positive potential (electron-poor), around the hydrogen and carbon atoms of the double bond. This information is critical for predicting how the molecule will interact with other reagents.

Below is a table of representative geometric parameters for this compound, as would be predicted from a typical DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C | 1.35 Å |

| C-Cl | 1.72 Å | |

| C-C (single) | 1.50 Å | |

| C=O | 1.20 Å | |

| C-O (ring) | 1.38 Å | |

| Bond Angle | C=C-Cl | 123° |

| O=C-C | 128° | |

| C-O-C | 115° |

Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital Theory (e.g., LUMO Coefficients)

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu For this compound, which is an excellent dienophile in Diels-Alder reactions, FMO theory is particularly insightful. wikipedia.orgucsb.edu

As a dienophile, the reactivity of this compound is governed by its LUMO. The electron-withdrawing nature of the chlorine atom and the anhydride functionality lowers the energy of the LUMO, making it a more potent electrophile and a more reactive dienophile compared to unsubstituted maleic anhydride. wikipedia.org The energy gap between the dienophile's LUMO and the diene's HOMO determines the reaction rate; a smaller gap leads to a faster reaction.

Furthermore, the coefficients of the atomic orbitals that constitute the LUMO can predict the regioselectivity of a reaction. In an asymmetrical molecule like this compound, the LUMO is not distributed evenly across the C=C double bond. The carbon atom with the larger LUMO coefficient will be the primary site of attack for the nucleophilic terminus of the diene. Computational calculations would show that the carbon atom attached to the chlorine atom has a different LUMO coefficient than the other vinylic carbon, guiding the regiochemical outcome of cycloaddition reactions.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the C=C double bond and oxygen atoms. |

| LUMO | -3.2 | Primarily located on the C=C double bond, with significant coefficients on the carbonyl carbons. |

| HOMO-LUMO Gap | 5.3 | A smaller gap indicates higher reactivity in reactions like the Diels-Alder cycloaddition. |

Transition State Analysis and Reaction Pathway Modeling

To fully understand a chemical reaction's mechanism and kinetics, computational chemists model the entire reaction pathway, from reactants to products, including the high-energy transition state. For reactions involving this compound, such as a Diels-Alder cycloaddition, transition state analysis is used to determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Using computational methods like DFT, a search for the transition state geometry is performed. This structure represents the peak of the energy profile along the reaction coordinate. Frequency calculations are then carried out to confirm the nature of this structure; a true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction path.

Modeling the reaction pathway provides a detailed picture of the bond-forming and bond-breaking processes. For a Diels-Alder reaction, this would show the simultaneous formation of the two new carbon-carbon single bonds. The calculated activation energy can be used to predict reaction rates and understand how factors like substituents or solvents might influence the reaction kinetics.

| Parameter | Description | Predicted Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier for the Diels-Alder reaction with a simple diene like 1,3-butadiene. | 15 - 20 |

| Enthalpy of Reaction (ΔH) | The overall energy change from reactants to products, indicating if the reaction is exothermic or endothermic. | -30 to -35 |

Conformational Analysis and Energetic Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. The resulting potential energy surface, or energetic landscape, maps these conformations and the energy barriers between them.

For this compound, the five-membered ring structure is relatively rigid. chemistrysteps.comdalalinstitute.com Unlike flexible six-membered rings that can adopt chair and boat conformations, five-membered rings like cyclopentane (B165970) typically exist in "envelope" or "twist" conformations to relieve torsional strain. dalalinstitute.comsaskoer.ca However, the presence of two sp²-hybridized carbonyl carbons and two sp²-hybridized vinylic carbons introduces significant planarity into the ring system of this compound.

Computational analysis of its energetic landscape would show a deep and narrow potential energy well corresponding to a nearly planar conformation. chemistrysteps.com Any deviation from this planarity, such as puckering the ring, would lead to a sharp increase in energy due to increased angle strain and disruption of the π-system conjugation. Therefore, the molecule is expected to be conformationally locked into this low-energy, near-planar state, with very high energy barriers to any other significant conformation. This rigidity is a key feature of its molecular structure.

Catalytic Roles and Applications of Chloromaleic Acid Anhydride

Catalytic Activity in Specific Organic Transformations

Chloromaleic anhydride (B1165640) demonstrates notable catalytic efficacy in several key organic reactions, primarily by acting as a catalyst itself or as a precursor to the active catalytic species.

Chloromaleic anhydride is utilized as a catalyst and a curing agent for epoxy resins. nih.gov Anhydride-cured epoxy systems are known for their high thermal and chemical resistance. polymerinnovationblog.com The curing mechanism is complex and involves the ring-opening of the anhydride by hydroxyl groups present in the epoxy resin system. This initial reaction forms a monoester with a carboxylic acid group. researchgate.netappliedpoleramic.com The newly formed carboxylic acid then reacts with an epoxy group, leading to the formation of a diester and propagating the cross-linking network. researchgate.netappliedpoleramic.com

Maleic anhydride derivatives, including chloromaleic anhydride, have been evaluated as effective catalysts for the N-oxidation of various pyridine (B92270) substrates using hydrogen peroxide as the oxidant. rsc.orgnih.govresearchgate.net This method presents a valuable alternative to using stoichiometric amounts of percarboxylic acids like m-chloroperoxybenzoic acid (mCPBA). rsc.orgresearchgate.net The catalytic system employs a small quantity of the anhydride with hydrogen peroxide, offering advantages in a broad range of oxidation reactions. rsc.org

The catalytic cycle in N-oxidation reactions hinges on the in situ formation of a peroxy acid from the anhydride and hydrogen peroxide. mdpi.comnih.gov The anhydride reacts with hydrogen peroxide to form the active oxidant, peroxymaleic acid. mdpi.comnih.gov

The proposed mechanism involves the following key steps:

Peracid Formation: The anhydride reacts with hydrogen peroxide to generate the corresponding peroxy acid. This step is crucial as the peroxy acid is a more potent oxidizing agent than hydrogen peroxide itself. mdpi.comnih.gov

N-oxidation: The formed peroxy acid then oxidizes the nitrogen atom of the substrate (e.g., pyridine). nih.gov

Catalyst Regeneration: After the oxygen transfer, the peroxy acid is reduced to its corresponding dicarboxylic acid. For the catalytic cycle to continue, the dicarboxylic acid must be converted back into the anhydride. nih.gov The equilibrium between the diacid and the anhydride is critical for regenerating the catalyst and sustaining the reaction. rsc.orgnih.govresearchgate.net

The efficiency of this cycle is influenced by the acidity of the corresponding maleic acid derivative, with stronger acids potentially forming stronger peracid oxidants. nih.gov

The effectiveness of maleic anhydride derivatives as catalysts in N-oxidation is dependent on the electronic properties of the substrate. Studies have shown that for pyridine substrates, the choice of anhydride catalyst is key to achieving high conversion yields. rsc.orgnih.govresearchgate.net For instance, pyridines with electron-donating groups show good reactivity with certain maleic anhydride derivatives, while electron-deficient pyridines are more effectively oxidized by others. rsc.orgresearchgate.net This selectivity highlights the importance of matching the electronic characteristics of the catalyst and substrate to optimize the reaction. The reaction conditions, such as temperature, also play a significant role, with less reactive substrates often requiring higher temperatures to achieve complete N-oxidation. nih.gov

Below is a table summarizing the catalytic performance of different maleic anhydride derivatives in the N-oxidation of various pyridine substrates.

| Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) |

| 2-Chloropyridine | CHMA | 80 | 14 | 95 |

| Quinoline | DMMA | Room Temp | 24 | >99 |

| Quinoline | CHMA | Room Temp | 24 | >99 |

| Pyridine | DMMA | 80 | 3 | >99 |

| 2-Methylpyridine | DMMA | 80 | 3 | >99 |

| 4-Methoxypyridine | DMMA | 80 | 1 | >99 |

| 4-Nitropyridine | CHMA | 80 | 14 | 20 |

| Data derived from studies on maleic anhydride derivatives. CHMA: 1-cyclohexene-1,2-dicarboxylic anhydride; DMMA: 2,3-dimethylmaleic anhydride. nih.govresearchgate.net |

Promotion of N-oxidation Reactions with Hydrogen Peroxide

Intermediate in the Synthesis of Catalytic Materials

Chloromaleic anhydride serves as a chemical intermediate in the synthesis of more complex molecules and materials, some of which possess catalytic properties. nih.gov The reactivity of the anhydride functionality allows it to be a building block in various organic synthesis pathways. researchgate.netund.edu For instance, maleic anhydride and its derivatives are used to create adducts through Diels-Alder reactions, and these products can be further modified for applications such as pharmaceuticals or polymers. koyonchem.com The hydrogenation of maleic anhydride leads to succinic anhydride, a precursor for valuable chemicals and biodegradable polymers. koyonchem.commdpi.com While specific examples detailing chloromaleic anhydride as a direct precursor for a commercial catalyst are not prevalent in the search results, its role as a versatile intermediate is well-established. nih.gov

Role in Reaction Mechanism Elucidation for Catalyst Design